3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

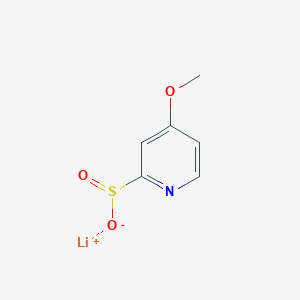

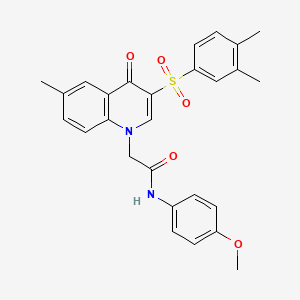

“3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid” is a chemical compound with potential applications in various fields of research. It has a molecular weight of 239.19 .

Physical and Chemical Properties This compound is a powder at room temperature . It should be stored at 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Amidation of Carboxylic Acids

- B(OCH2CF3)3, a compound prepared from 2,2,2-trifluoroethanol, is effective for direct amidation of various carboxylic acids with a range of amines. This process is efficient for N-protected amino acids and demonstrates low levels of racemization. Its application simplifies purification processes in chemical syntheses (Lanigan et al., 2013).

Synthesis of 1,4-Dihydropyridines

- An oxidative condensation method using N,N-dimethylenaminones with amines to form 1,4-dihydropyridines is facilitated by oxone and trifluoroacetic acid. This represents an environmentally friendly approach to synthesizing functionalized 1,4-dihydropyridines (Yu et al., 2015).

Organocatalytic Conjugate Addition

- A combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid catalyzes the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, showing high yield and excellent regio- and enantioselectivity. This demonstrates the importance of the silyl group in such reactions (Chowdhury & Ghosh, 2009).

Domino Synthesis of Dihydro 2-Oxypyrroles

- Trifluoroacetic acid is used as a catalyst in a one-pot, four-component domino reaction for synthesizing substituted dihydro 2-oxypyrroles. This methodology features advantages like short reaction time, high yields, and simple work-up (Lashkari et al., 2018).

Sensor Applications for Amine and Acid Vapors

- Certain compounds exhibit aggregation-induced emission properties and can form gels, useful for detecting aromatic amine and volatile acid vapors. This application leverages the low HOMO energy level of the fluorophore and the existence of the acridine moiety as an acid binding site (Xue et al., 2017).

Reductive Trifluoroethylation of Amines

- Trifluoroacetic acid serves as a stable and inexpensive fluorine source for the practical, catalyst-free reductive trifluoroethylation of free amines, offering a method with remarkable functional group tolerance (Andrews et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.C2HF3O2/c1-4-8(9(2)3)5-6-10-7-8;3-2(4,5)1(6)7/h1H,5-7H2,2-3H3;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAMJTAMEMDVIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCOC1)C#C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2364719.png)

![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate](/img/structure/B2364720.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,6-difluorophenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2364721.png)

![ethyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364723.png)

![4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364724.png)

![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364725.png)

![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2364728.png)

![6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile](/img/structure/B2364729.png)